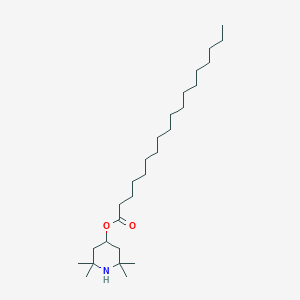

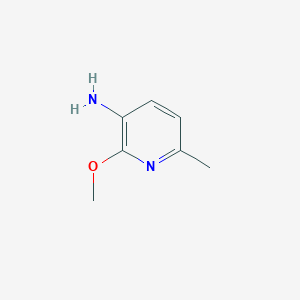

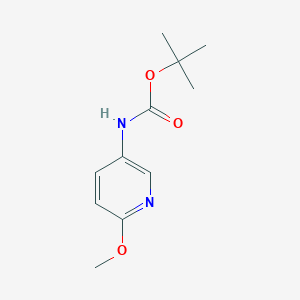

3-Amino-2-methoxy-6-picoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

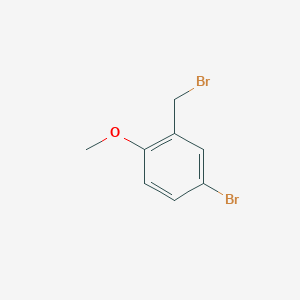

The synthesis of compounds related to 3-Amino-2-methoxy-6-picoline involves complex reactions and methodologies. For instance, the synthesis of related compounds has been described through reactions involving molybdenum centers and γ-picoline, where γ-picoline acts in coordination chemistry, showing the complexity and versatility of methods used for synthesizing picoline derivatives (Milić et al., 2009).

Molecular Structure Analysis

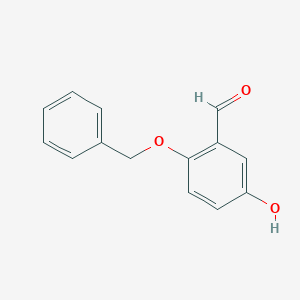

The molecular structure of compounds similar to 3-Amino-2-methoxy-6-picoline can be quite intricate, as illustrated by the study on cis-dioxo(3-methoxysalicylaldehyde 4-methylthiosemicarbazonato-N,O,S)(γ-picoline-N)molybdenum(VI), where the coordination geometry around the molybdenum center is a distorted octahedral with complex bonding patterns (Milić et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of picoline derivatives can vary significantly. For example, the interaction of Fe(NO3)3·6H2O with dipicolinic acid and 2-amino-6-picoline in aqueous solution highlights the diversity of coordination environments and pseudopolymorphism, indicating a wide range of chemical reactivities and properties that could be expected from 3-Amino-2-methoxy-6-picoline derivatives (Tabatabaee et al., 2013).

Aplicaciones Científicas De Investigación

Coordination Chemistry and Complex Formation

- Iron(III) Complexes with Dipicolinic Acid and 2-Amino-6-picoline : The study by Tabatabaee, Dadkhodaee, and Kukovec (2013) explores the synthesis and characterization of iron(III) compounds with dipicolinic acid and 2-amino-6-picoline. The research demonstrates how variations in molar ratios and solvents influence the formation of complexes with different coordination environments and pseudopolymorphism, providing insights into the structural versatility of picoline derivatives in coordination chemistry Tabatabaee, Dadkhodaee, & Kukovec, 2013.

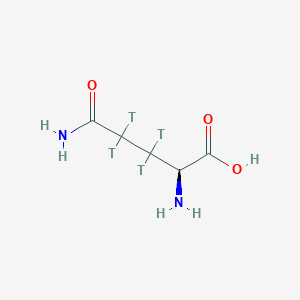

Spectroscopic Characterization and DFT Calculations

- Characterization of Pyridine-2-carboxylic Acid Derivatives : Tamer et al. (2018) conducted a comprehensive study on the characterization of picolinic acid and its derivatives, including 4-methoxy-pyridine-2-carboxylic acid, using FT-IR and UV-Vis spectroscopy, alongside DFT calculations. This research highlights the spectroscopic features and electronic properties of picoline derivatives, contributing to a deeper understanding of their chemical behavior Tamer et al., 2018.

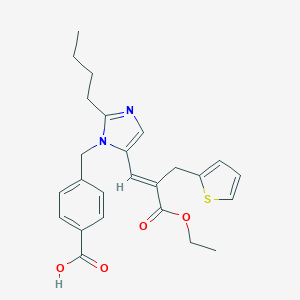

Catalytic Applications and Synthesis

- Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes using a picoline derivative as part of the catalytic system. This process facilitates the synthesis of indolines, showcasing the utility of picoline derivatives in catalyzing bond formation reactions in an environmentally friendly manner Liang et al., 2016.

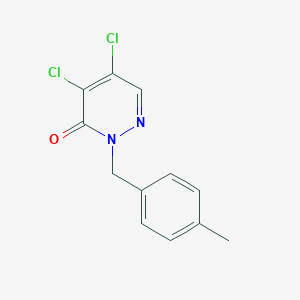

Biological Activities

- Antibacterial Activity of Uracil Derivatives : The study by Zhi et al. (2005) on the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils reveals significant antibacterial properties against Gram-positive bacteria. This research exemplifies the potential of picoline derivatives in the development of new antibacterial agents Zhi et al., 2005.

Drug Delivery and Controlled Release

- Methoxy-modified Kaolinite for Herbicide Delivery : Tan et al. (2015) investigated the use of methoxy-modified kaolinite as a carrier for the herbicide amitrole, demonstrating the potential of picoline derivatives in enhancing the loading capacity and controlled release of agrochemicals Tan et al., 2015.

Propiedades

IUPAC Name |

2-methoxy-6-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFDAJOZHXUBES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442326 |

Source

|

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methoxy-6-picoline | |

CAS RN |

186413-79-6 |

Source

|

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)